molecular formula C51H40N6NaO23S6 B1682722 Suramin sodium CAS No. 129-46-4

Suramin sodium

货号: B1682722
CAS 编号: 129-46-4
分子量: 1320.3 g/mol
InChI 键: HWRBYSXGEWIANS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Oxidation Reactions

Suramin sodium can inhibit enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which is crucial for cellular respiration and glycolysis.

Reduction Reactions

This compound can be reduced using catalytic hydrogenation. One preparation method involves the acylation of 1-amido-4,6,8-naphthalene trisulfonic acid trisodium with 4-methyl-3-nitrobenzoyl chloride, followed by reduction using palladium on carbon (Pd/C) catalytic hydrogenation.

Substitution Reactions

This compound can participate in substitution reactions, particularly involving its sulfonic acid groups. Common reagents and conditions used in these reactions include various sulfonating agents.

Binding Interactions

Suramin, a polyanionic compound, interacts with various biomolecules, enzymes, and proteins. It acts as an antagonist of P2Y purinoceptor 2, follicle-stimulating hormone receptors, NAD-dependent protein deacylase sirtuin-5 (mitochondrial), and ryanodine receptors.

Effects on SARS-CoV-2

Suramin binds to the receptor-binding domains (RBDs) of the SARS-CoV-2 S-protein, specifically at the ACE2 receptor and heparan sulfate binding sites . It shows enhanced preferential binding for the Omicron RBD and is most potent against the live SARS-CoV-2 Omicron variant (B.1.1.529) compared to wild type and Delta (B.1.617.2) variants in vitro .

Histone Neutralization

Suramin neutralizes the toxic effects of individual histones by forming stable electrostatic interactions with hydrogen bonds in the histone octamer . It significantly decreases pulmonary endothelial cell ICAM-1 expression and neutrophil recruitment caused by the infusion of sublethal doses of histones in vivo .

Inhibition of Folate Transport

Suramin competitively inhibits the influx of methotrexate, an antifolate drug, through the reduced-folate carrier system in tumor cells. This inhibition is highly specific compared to other arylsulfonic acids, indicating a particular interaction with the reduced-folate carrier.

Impact on Biochemical Pathways

Suramin affects several biochemical pathways, including amino-acid, amino-sugar, and nucleotide-sugar metabolism. It also influences cellular processes such as adipocyte differentiation and adipogenesis in rat preadipocytes.

Reaction Conditions

Reaction TypeReagents and ConditionsMajor Products/Effects
Oxidation InhibitionEnzymes involved in NADH oxidationInhibits cellular respiration and glycolysis
ReductionPalladium on carbon (Pd/C) catalytic hydrogenationReduced forms of this compound
SubstitutionSulfonating agentsSubstituted products involving sulfonic acid groups
BindingP2Y purinoceptor 2, follicle-stimulating hormone receptors, NAD-dependent protein deacylase sirtuin-5, mitochondrial, ryanodine receptors, SARS-CoV-2 S-protein, ACE2 receptor, heparan sulfateAntagonistic effects on receptors, inhibition of viral infection
Histone NeutralizationHistonesNeutralization of histone toxicity, decreased ICAM-1 expression, reduced neutrophil recruitment
Folate Transport InhibitionMethotrexateCompetitive inhibition of methotrexate influx in tumor cells
Metabolic PathwaysAmino acids, amino sugars, nucleotide sugarsAltered metabolism of amino acids, amino sugars, and nucleotide sugars

属性

Key on ui mechanism of action

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors.

CAS 编号

129-46-4

分子式

C51H40N6NaO23S6

分子量

1320.3 g/mol

IUPAC 名称

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

InChI

InChI=1S/C51H40N6O23S6.Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);

InChI 键

HWRBYSXGEWIANS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

规范 SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C.[Na]

外观

Solid powder

Key on ui other cas no.

129-46-4

物理描述

Solid

Pictograms

Irritant

纯度

>95% (or refer to the Certificate of Analysis)

相关CAS编号

129-46-4 (hexa-hydrochloride salt)

保质期

>2 years if stored properly

溶解度

8.72e-03 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Germanin
Hexasodium Salt Suramin
Monosodium Salt Suramin
Moranil
Naganin
Naganol
Naphuride
Salt Suramin, Hexasodium
Salt Suramin, Monosodium
Sodium, Suramin
Suramin
Suramin Sodium
Suramin, Hexasodium Salt
Suramin, Monosodium Salt

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suramin sodium
Reactant of Route 2
Reactant of Route 2
Suramin sodium
Reactant of Route 3
Reactant of Route 3
Suramin sodium
Reactant of Route 4
Reactant of Route 4
Suramin sodium
Reactant of Route 5
Reactant of Route 5
Suramin sodium
Reactant of Route 6
Reactant of Route 6
Suramin sodium
Customer
Q & A

Q1: What is the primary mechanism of action of suramin sodium?

A1: this compound exhibits its activity through multiple mechanisms. It disrupts the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta) to their receptors []. This inhibition of growth factor signaling can hinder cell proliferation and migration, potentially impacting tumor growth and angiogenesis. Additionally, this compound inhibits retroviral reverse transcriptase, uncouples G-proteins from receptors, and affects topoisomerases, cellular folate transport, and steroidogenesis [].

Q2: How does this compound affect cellular folate transport?

A2: this compound competitively inhibits the influx of methotrexate, an antifolate drug, through the reduced-folate carrier system in tumor cells []. This inhibition has been shown to be highly specific to this compound compared to other arylsulfonic acids, indicating a particular interaction with the reduced-folate carrier [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C51H34N6Na6O23S6, and its molecular weight is 1429.16 g/mol [].

Q4: Does the available research discuss any specific catalytic properties of this compound?

A4: The provided research articles do not delve into the catalytic properties of this compound. The focus is primarily on its biological activities and applications as an antiparasitic, antiviral, and potential antineoplastic agent.

Q5: Has computational chemistry been utilized to study this compound?

A5: While the provided articles don't directly employ computational chemistry for this compound, one study utilizes docking simulations to investigate the binding interactions of flavanol-fatty alcohol hybrids (structurally unrelated to suramin) with α-glucosidase and PTP1B enzymes []. This approach could potentially be applied to this compound in future research to understand its interactions with target proteins.

Q6: Does modifying the structure of this compound affect its activity?

A6: The provided articles do not specifically address the SAR of this compound. Further research is needed to understand how modifications to its structure might influence its activity, potency, and selectivity.

Q7: Are there any formulation strategies mentioned for improving the stability or bioavailability of this compound?

A7: The provided articles primarily focus on the direct administration of this compound and don't delve into specific formulation strategies to enhance its stability or bioavailability. This area presents an opportunity for future research to optimize its therapeutic application.

Q8: What information is available regarding SHE regulations for this compound?

A8: The provided articles primarily focus on the scientific and medical aspects of this compound and do not provide details regarding specific SHE regulations. It is crucial to consult relevant regulatory guidelines and agencies for comprehensive information on handling, storage, and disposal of this compound.

Q9: What is the pharmacokinetic profile of this compound?

A9: Following a single intravenous dose in healthy Chinese volunteers, this compound exhibited dose-proportional increases in Cmax and AUClast []. The plasma half-life (t1/2) remained independent of the dose, averaging 48 days with a range of 28–105 days []. Urinary excretion of this compound was low, with less than 4% of the dose recovered in urine within 7 days post-administration []. Notably, this compound was detectable in urine samples for extended periods, exceeding 140 days after infusion [].

Q10: What are the in vitro and in vivo efficacies of this compound against Trypanosoma evansi?

A10: In a study involving four Himalayan black bears infected with Trypanosoma evansi, treatment with this compound at twice the recommended dosage for domestic animals (10 mg/kg) administered twice at 3-day intervals successfully cleared the parasite from the bloodstream []. All four bears tested aparasitemic on days 5, 7, and 10 post-treatment, demonstrating the in vivo efficacy of this compound against T. evansi in this animal model [].

Q11: Has this compound shown any promising results in cancer treatment?

A11: While this compound hasn't shown significant antitumor activity as a single agent in metastatic renal cell carcinoma [], there have been observations suggesting potential benefits. In one patient, autopsy revealed over 90% necrosis of tumor sites following this compound treatment []. Additionally, another patient experienced normalization of tumor-related hypercalcemia []. These findings, though limited, warrant further investigation into this compound's potential role in cancer therapy, perhaps in combination with other agents.

Q12: Are there known resistance mechanisms associated with this compound?

A12: Yes, resistance to this compound is primarily attributed to alterations in the parasite's transport proteins, specifically those involved in drug uptake []. This mechanism hinders the drug's ability to reach its intracellular targets and exert its effects.

Q13: What are the common side effects associated with this compound therapy?

A13: this compound treatment can lead to various side effects, with the most frequent being fever, rash, malaise, nausea, neurological symptoms, and vomiting []. Additionally, it can cause hematological toxicities such as neutropenia and thrombocytopenia, as well as liver dysfunction, renal insufficiency, adrenal insufficiency, and ocular complications like vortex keratopathy [, , ]. The severity of these side effects can vary and necessitates careful monitoring during treatment.

Q14: Are there any specific drug delivery systems designed for this compound?

A14: Yes, one study explores the use of a bone-targeted and pH-sensitive drug delivery system for this compound []. This system utilizes alendronate-conjugated polymeric nanoparticles to encapsulate and deliver this compound specifically to bone lesions, aiming to enhance its therapeutic efficacy in treating fibrous dysplasia [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。